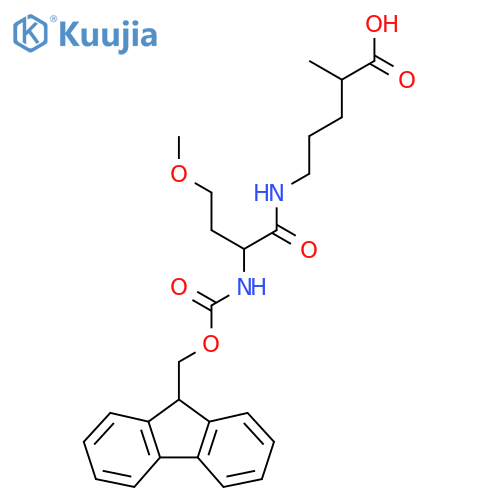

Cas no 2171742-47-3 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid

- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid

- 2171742-47-3

- EN300-1497188

-

- インチ: 1S/C26H32N2O6/c1-17(25(30)31)8-7-14-27-24(29)23(13-15-33-2)28-26(32)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,7-8,13-16H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: PBHFTPGVRMQJND-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCCCC(C(=O)O)C)=O)CCOC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 468.22603674g/mol

- どういたいしつりょう: 468.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 13

- 複雑さ: 664

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 114Ų

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1497188-1000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1497188-10000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1497188-0.5g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-0.1g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-2.5g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-10.0g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-100mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1497188-0.05g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-5.0g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1497188-1.0g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]-2-methylpentanoic acid |

2171742-47-3 | 1g |

$3368.0 | 2023-06-05 |

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acidに関する追加情報

Comprehensive Overview of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid (CAS No. 2171742-47-3)

The compound 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid (CAS No. 2171742-47-3) is a highly specialized peptide derivative with significant applications in pharmaceutical research and bioconjugation chemistry. Its complex structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxybutanamido side chain, makes it a valuable intermediate in the synthesis of peptide-based therapeutics and drug delivery systems. Researchers are increasingly interested in this compound due to its potential role in targeted drug design and biomarker discovery.

In recent years, the demand for custom peptide synthesis and modified amino acids has surged, driven by advancements in precision medicine and proteomics. The Fmoc-protected moiety in CAS 2171742-47-3 ensures stability during solid-phase peptide synthesis (SPPS), a technique widely used to create therapeutic peptides and antibody-drug conjugates (ADCs). This aligns with the growing trend of personalized therapies, where peptide modifications play a pivotal role in enhancing bioavailability and receptor binding affinity.

Another key feature of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid is its compatibility with click chemistry and cross-coupling reactions, which are essential for bioconjugation applications. The methoxybutanamido group provides a versatile handle for further functionalization, enabling researchers to attach fluorescent probes, PEG linkers, or targeting ligands. This flexibility is critical in cancer research and diagnostic imaging, where site-specific labeling is paramount.

From a synthetic chemistry perspective, the compound’s methylpentanoic acid backbone contributes to its lipophilicity, a property often exploited in CNS drug development to improve blood-brain barrier (BBB) penetration. This has sparked interest in its use for neurodegenerative disease research, particularly in the context of amyloid-targeting peptides and tau protein inhibitors. The Fmoc group also facilitates high-throughput screening, making it a staple in combinatorial chemistry libraries.

In the realm of green chemistry, CAS 2171742-47-3 is notable for its potential in solvent-free peptide coupling strategies, reducing the environmental footprint of large-scale peptide production. As sustainability becomes a priority in pharmaceutical manufacturing, such innovations are gaining traction. Additionally, its stability under microwave-assisted synthesis conditions aligns with the push for faster reaction times and energy-efficient protocols.

For researchers exploring structure-activity relationships (SAR), the compound’s stereochemical purity and modular design offer insights into peptide folding and conformational stability. These attributes are crucial for designing next-generation biologics, including peptide vaccines and GPCR modulators. The rise of AI-driven drug discovery has further amplified interest in such building blocks, as they enable rapid in silico modeling of peptide-protein interactions.

In summary, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid (CAS No. 2171742-47-3) represents a multifaceted tool for modern drug development. Its applications span therapeutic peptide engineering, diagnostic probe synthesis, and materials science, reflecting the compound’s adaptability to cutting-edge research. As the scientific community continues to unravel its potential, this compound is poised to remain at the forefront of innovative chemistry and biomedical breakthroughs.

2171742-47-3 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpentanoic acid) 関連製品

- 374678-33-8(9N-Trityl Guanine)

- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)

- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)

- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)

- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)

- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)